Casanthranol

Beschreibung

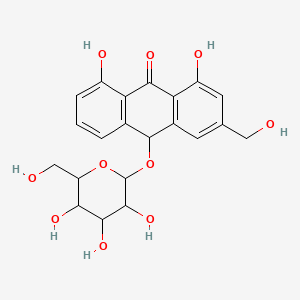

4,5-Dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydro-9-anthracenyl hexopyranoside is a member of anthracenes.

This compound is a concentrated mixture of anthranol glycosides from cascara sagrada (dried bark of Rhamnus p.) and used as a laxative in constipation and various medical conditions, stimulant laxative this compound encourages bowel movements by acting on the intestinal wall to increase muscle contractions. (NCI04)

Purgative anthraquinone found in several plants, especially RHAMNUS PURSHIANA. It was formerly used as a laxative, but is now used mainly as a tool in toxicity studies.

Eigenschaften

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)20(10)31-21-19(29)18(28)16(26)13(7-23)30-21/h1-5,13,16,18-26,28-29H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUHNROBVJNNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Casanthranol appears as light brown or brown powder. (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8024-48-4 | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Melting Point |

248 °F (decomposes) (NTP, 1992) | |

| Record name | CASANTHRANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanistic Investigations of Casanthranol at Cellular and Subcellular Levels Excluding Clinical Efficacy

In Vitro Receptor-Ligand Binding Dynamics

While specific in vitro receptor-ligand binding studies directly detailing Casanthranol's interactions with cellular receptors are not extensively documented in the provided search results, the general understanding of anthranol glycosides suggests potential interactions within the gastrointestinal tract. Research into related compounds, such as emodin and aloin (components or derivatives of anthranol glycosides), indicates that these compounds may interact with colonic smooth muscle receptors to exert their effects . Further investigations into the precise receptor targets and binding affinities of this compound itself are warranted to fully elucidate its initial cellular interactions.

Cellular Signal Transduction Pathways Influenced by this compound and Related Compounds

Research suggests that components related to this compound, such as emodin and aloin, play roles in modulating key cellular signal transduction pathways. These pathways are critical for cellular function, growth, and response to stimuli.

PI3K/AKT/mTOR Pathway Modulations

Emodin and aloin, which are related to this compound, have been implicated in neuroprotective and anti-inflammatory activities that involve the PI3K/AKT/mTOR pathway nih.govresearchgate.nettmu.edu.cnbiocat.comselleck.co.jptargetmol.com. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies indicate that these compounds can modulate this pathway, potentially contributing to their observed biological effects nih.govresearchgate.nettmu.edu.cnbiocat.comselleck.co.jptargetmol.com. While direct studies on this compound's modulation of this specific pathway are limited, the known activities of its related compounds suggest a potential area of influence.

NF-κB Pathway Interactions

Similar to the PI3K/AKT/mTOR pathway, emodin and aloin have also been shown to interact with the NF-κB pathway, contributing to their anti-inflammatory properties nih.govresearchgate.netbiocat.comtargetmol.comresearchgate.net. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival. Research indicates that compounds like emodin can inhibit NF-κB activation, thereby modulating inflammatory processes researchgate.netresearchgate.net. This suggests that this compound, through its related components, may also influence cellular inflammatory responses via NF-κB signaling.

Modulation of Protein Aggregation and Associated Cellular Pathology

Recent investigations have begun to explore this compound's potential to modulate protein aggregation, a hallmark of several neurodegenerative diseases.

Alpha-Synuclein Fibrillization Studies

This compound has been identified as a compound that can modulate alpha-synuclein (aSyn) fluorescence lifetime (FLT)-Förster resonance energy transfer (FRET) signals, indicating an interaction with aSyn's conformational dynamics nih.govresearchgate.nettandfonline.comresearchgate.netnih.govscilit.comresearchgate.netresearchgate.netresearchgate.net. Functional assays have demonstrated that this compound can inhibit seeded aSyn fibrillization nih.govresearchgate.nettandfonline.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This inhibition suggests a mechanism by which this compound might interfere with the formation of pathological protein aggregates.

Rescue of Pre-formed Fibril-Induced Cellular Pathology

Beyond inhibiting new fibril formation, this compound has shown a capacity to rescue cellular pathology induced by pre-formed alpha-synuclein fibrils (PFFs) nih.govresearchgate.net. In cellular models, this compound supported an 85.5% rescue of aSyn fibril-induced cellular toxicity, with a projected EC50 of 34.2 μM nih.govresearchgate.net. This indicates that this compound may possess protective effects against the cellular damage caused by established protein aggregates.

Preclinical Model Systems for Biological Activity Assessment (Non-Therapeutic Context)

Preclinical model systems are crucial for elucidating the fundamental mechanisms by which compounds exert their biological effects. These systems, ranging from in vitro cell-based assays to ex vivo tissue preparations and in vivo animal models, provide controlled environments to study cellular and subcellular responses. For this compound, research has primarily focused on its effects within in vitro cell-based assay systems to understand its molecular interactions and cellular impact.

In Vitro Cell-Based Assays

In vitro cell-based assays have been instrumental in identifying this compound as a compound of interest for mechanistic studies. These assays allow for the direct observation of cellular responses to the compound under controlled laboratory conditions. Research has indicated that this compound can act as a modulator in cellular processes, notably in the context of protein aggregation and cellular defense mechanisms.

Specifically, this compound has been identified as a hit in cell-based functional assays scilit.com. Further investigations have demonstrated its capability to inhibit the fibrillization of alpha-synuclein (aSyn) researchgate.net. This inhibition is significant as aberrant aSyn aggregation is implicated in neurodegenerative diseases. In functional assays probing cellular cytotoxicity, this compound was found to support a substantial rescue of aSyn fibril-induced cellular toxicity, achieving an 85.5% rescue with a projected EC50 of 34.2 μM researchgate.net.

Additionally, this compound has been shown to activate the Keap1/Nrf2 antioxidant axis researchgate.net. This pathway is a critical cellular defense mechanism that regulates the expression of antioxidant and detoxifying enzymes, playing a role in cellular protection against oxidative stress and damage. The activation of this axis by this compound suggests a potential role in bolstering cellular resilience.

Table 1: Summary of this compound's Effects in In Vitro Cell-Based Assays

| Parameter | Observed Finding | Model System | Citation |

| α-Synuclein (aSyn) Fibrillization | Inhibition of fibrillization | Cell-based assay | researchgate.net |

| α-Synuclein Fibril-Induced Cellular Toxicity | 85.5% rescue of toxicity | Cell-based assay | researchgate.net |

| Projected EC50 for Toxicity Rescue | 34.2 μM | Cell-based assay | researchgate.net |

| Cellular Antioxidant Pathway Activation | Activation of Keap1/Nrf2 axis | Cellular mechanism | researchgate.net |

Q & A

Q. What are the standard analytical methods for characterizing Casanthranol’s purity and structural integrity in pharmacological studies?

To ensure chemical consistency, researchers should employ high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Batch-to-batch comparisons require standardized reference materials and adherence to protocols outlined in pharmacological characterization guidelines . For stability testing, accelerated degradation studies under varying pH and temperature conditions are recommended .

Q. How does this compound interact with intestinal receptors to exert its laxative effect?

Mechanistic studies should combine in vitro models (e.g., intestinal epithelial cell lines) with receptor-binding assays targeting anthranol glycosides' interaction with colonic smooth muscle receptors. Electrophysiological measurements and calcium flux assays can quantify intracellular responses, while knockout animal models help validate receptor specificity .

Q. What in vivo models are appropriate for evaluating this compound’s laxative properties and potential side effects?

Rodent models (e.g., loperamide-induced constipation in mice) are standard for assessing laxative efficacy. Parameters include stool frequency, water content, and intestinal transit time. Histopathological analysis of intestinal tissues and serum electrolyte monitoring are critical for identifying mucosal irritation or electrolyte imbalance .

Q. What quality control parameters are essential for ensuring batch-to-batch consistency in this compound research materials?

Key parameters include chromatographic fingerprinting (HPLC/UPLC) to verify glycoside ratios, loss-on-drying tests for moisture content, and accelerated stability studies. Reference standards should align with pharmacopeial monographs, and biological activity assays (e.g., in vitro intestinal motility models) must confirm potency .

Advanced Research Questions

Q. How can researchers optimize extraction protocols for this compound from Rhamnus purshiana to maximize yield and bioactivity?

A factorial design of experiments (DoE) should evaluate solvent polarity (e.g., ethanol-water gradients), extraction time, and temperature. Bioactivity-guided fractionation using in vitro intestinal motility assays can identify optimal extracts. Metabolomic profiling (LC-MS/MS) correlates phytochemical composition with efficacy .

Q. What methodologies are recommended for resolving contradictory findings on this compound’s efficacy in chronic constipation models?

Conduct a systematic review with meta-analysis to assess variables like dosage regimens, animal strain differences, and outcome measures. Experimental replication under controlled conditions (e.g., standardized diet, hydration levels) is critical. Data contradiction analysis should employ sensitivity testing and subgroup stratification .

Q. How should researchers design studies to investigate potential drug interactions between this compound and common co-administered medications?

Begin with in vitro cytochrome P450 inhibition/induction assays and permeability studies (Caco-2 models). Progress to pharmacodynamic interaction studies in rodents, co-administering this compound with drugs like diuretics or antacids. Clinical data mining (e.g., FAERS database) can identify real-world interaction signals .

Q. What analytical approaches can differentiate between this compound’s various anthranol glycoside constituents and quantify their individual contributions to pharmacological activity?

Hyphenated techniques like LC-MS/MS or LC-NMR enable compound-specific identification and quantification. Bioactivity-guided fractionation paired with cheminformatics tools (e.g., molecular docking) can map structure-activity relationships. Synergistic effects should be tested via isobolographic analysis of glycoside combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.